N-氧化喹啉水合物

描述

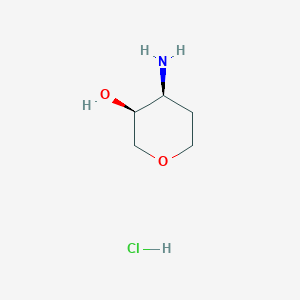

Quinoline N-oxide hydrate is a heterocyclic compound . It has an empirical formula of C9H7NO · xH2O and a molecular weight of 145.16 (anhydrous basis) . It is used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Synthesis Analysis

The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for the synthesis of promising antiparasitic drugs . Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Molecular Structure Analysis

The molecular structure of Quinoline N-oxide hydrate is represented by the SMILES string [H]O [H]. [O-] [n+]1cccc2ccccc12 . The InChI key is CUSWDTBBCIXCRB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Quinoline N-oxide hydrate appears as cream to pale brown crystals or powder . It has a melting point of 45.0-55.0°C and a boiling point of 173°C/4 mmHg . It is hygroscopic and soluble in methanol .科学研究应用

燃料油中的氧化脱氮

N-氧化喹啉水合物在燃料油的氧化脱氮中起作用。 Ogunlaja 等人 (2017) 的一项研究描述了钒氧化物催化的喹啉氧化以及随后使用纳米纤维吸附去除 N-氧化喹啉如何可以去除燃料中的氮化合物。该过程可以通过可持续的绿色化学生产清洁燃料的重要方面。

催化反应

N-氧化喹啉用于各种催化反应。例如,Sharma 等人 (2014) 证明 N-氧化喹啉经历由 Rh(III) 催化的偶联反应,导致形成 8-官能化的喹啉。类似地,Jeong 等人 (2014) 展示了 Rh(III) 在 N-氧化喹啉直接烷基化和炔基化中的催化活性。这些过程对于合成各种有机化合物很有价值。

环境修复

N-氧化喹啉水合物在环境修复中得到应用。 Valentine 和 Wang (1998) 的研究探讨了在氧化铁存在下的喹啉(一种模型污染物)的表面催化损失。这项研究表明在使用过氧化氢作为氧化剂时,在浅层环境处理系统中的潜在用途。

抗寄生虫药物的合成

N-氧化喹啉用作抗寄生虫药物合成的起始原料。 Kouznetsov 等人 (2020) 讨论了 N-氧化喹啉的直接烯基化以合成有希望的抗寄生虫药物,突出了喹啉衍生物在药理学中的重要性。

药物和工业应用

N-氧化喹啉的转化和反应性在药物和工业化学中具有重要意义。例如,Zhang 和 Huang (2005) 研究了在氧化锰存在下抗菌 N-氧化物(包括 N-氧化喹啉)的转化。这项研究对于了解这些化合物的环境归宿至关重要。

光谱和热化学性质

N-氧化喹啉水合物的光谱和热化学性质因其物理化学性质而受到研究。 Gubarev 等人 (2009) 对这些性质进行了彻底的研究,提供了对 N-氧化喹啉脱水过程和化学反应的见解。

未来方向

作用机制

Mode of Action

Quinoline N-oxide hydrate is known to undergo various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, and aminations . It can also form complexes with lanthanide chloride .

Biochemical Pathways

It’s known that the compound can be used in the direct alkenylation of quinoline n-oxides via the c (sp 2)–h bond activation process . This suggests that it may influence pathways involving the formation of new C–C bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinoline N-oxide hydrate. For instance, it’s known that the compound is sensitive to exposure to moist air or water .

属性

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

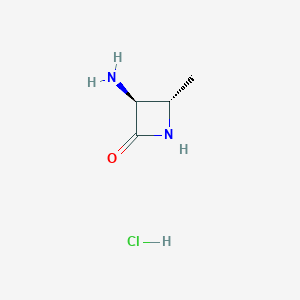

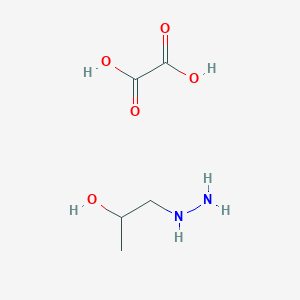

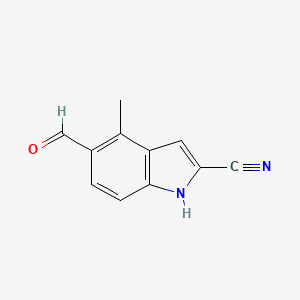

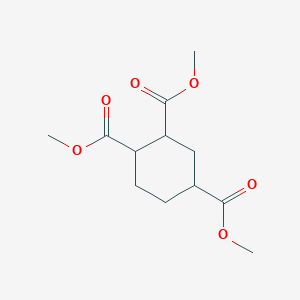

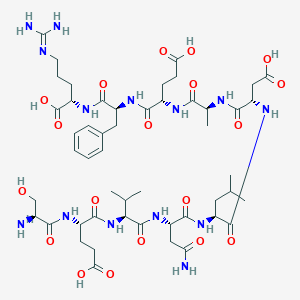

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)